1-Isocyanato-3-phenylbenzene
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Overview
Description
Preparation Methods
1-Isocyanato-3-phenylbenzene can be synthesized through several methods:
Traditional Phosgene Method: This involves the reaction of an amine with phosgene to produce the isocyanate.
Direct Method: This method involves the direct reaction of nitro compounds with carbon monoxide to produce isocyanates.
Nitro-Reduction Carbonylation Method: This method involves the reduction of nitro compounds followed by carbonylation to produce isocyanates.
Industrial production of isocyanates often involves the use of phosgene due to its efficiency, despite its hazardous nature .
Chemical Reactions Analysis
1-Isocyanato-3-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The isocyanate group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The isocyanate group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include bromine, potassium permanganate, and N-bromosuccinimide (NBS) . Major products formed from these reactions include substituted benzene derivatives and various isocyanate-containing compounds .
Scientific Research Applications
1-Isocyanato-3-phenylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isocyanato-3-phenylbenzene involves its reactivity as an electrophile. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively . These reactions typically proceed through the formation of a carbamoyl intermediate, which then undergoes further reaction to produce the final product .
Comparison with Similar Compounds
1-Isocyanato-3-phenylbenzene can be compared with other similar compounds, such as:
Phenyl Isocyanate: This compound has a similar structure but lacks the phenoxy group, making it less reactive in certain reactions.
4-(Trifluoromethyl)phenyl Isocyanate: This compound contains a trifluoromethyl group, which can influence its reactivity and properties.
The uniqueness of this compound lies in its phenoxy group, which can enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C13H9NO |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-isocyanato-3-phenylbenzene |
InChI |
InChI=1S/C13H9NO/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H |
InChI Key |
NGFRUGGCCFCWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=O |
Origin of Product |
United States |
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